2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzyl sulfonyl group and at the 2-position with a 2-fluorobenzamide moiety.
Properties
Molecular Formula |
C16H11F2N3O3S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
ISLKIUDJQTVDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with sodium thiocyanate to form 2-fluorobenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 2-fluorobenzyl hydrazinecarbothioamide. The final step involves the cyclization of this intermediate with 2-fluorobenzoyl chloride under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Biological Activity
2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide (CAS Number: 895819-35-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. This article focuses on its synthesis, molecular characteristics, and biological activities, with an emphasis on anticancer properties and enzyme inhibition.
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₂N₃O₃S₂ |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 895819-35-9 |
Synthesis
The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multi-step reactions including the formation of the thiadiazole ring and subsequent functionalization with fluorobenzyl groups. The synthetic pathways are crucial for achieving the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide have shown promising results against various cancer cell lines.
- Inhibition of c-KIT Kinase : Some derivatives demonstrated binding affinities comparable to established drugs like Sunitinib in inhibiting the c-KIT kinase domain, which is significant in certain cancers such as gastrointestinal stromal tumors (GISTs) .
- Broad-Spectrum Activity : Compounds from related series have exhibited broad-spectrum activity against multiple cancer cell lines in the NCI-60 panel, indicating their potential as anticancer agents .
Enzyme Inhibition
Molecular docking studies suggest that 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may act as an inhibitor for key enzymes involved in cancer metabolism.
- Dihydrofolate Reductase (DHFR) : Similar compounds have been identified as potential inhibitors of DHFR, an enzyme critical for DNA synthesis. The binding affinity was noted to be strong with ΔG = -9.0 kcal/mol, indicating a stable interaction within the enzyme's active site .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Study on Anticancer Properties : A study evaluated various thiadiazole derivatives against human cancer cell lines and found that certain compounds showed significant cytotoxicity at low concentrations .
- Molecular Docking Analysis : Research involving molecular docking indicated that these compounds could effectively bind to target enzymes like DHFR and c-KIT, suggesting a mechanism for their anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
